6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde
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Overview
Description
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde is a chemical compound that features a naphthalene ring substituted with a pyrrolidine ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde typically involves the reaction of naphthalene-2-carbaldehyde with pyrrolidine under specific conditions. One common method includes:
Starting Materials: Naphthalene-2-carbaldehyde and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often used.
Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(Pyrrolidin-1-yl)naphthalene-2-carboxylic acid.
Reduction: 6-(Pyrrolidin-1-yl)naphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and specificity due to its structural properties, while the naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
6-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a naphthalene ring.
6-(Pyrrolidin-1-yl)nicotinaldehyde: Contains a nicotinaldehyde moiety, differing in the position of the aldehyde group.
Uniqueness
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde is unique due to the combination of the naphthalene ring and pyrrolidine ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
922528-43-6 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H15NO/c17-11-12-3-4-14-10-15(6-5-13(14)9-12)16-7-1-2-8-16/h3-6,9-11H,1-2,7-8H2 |
InChI Key |
AOASRLWDVBQMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C=C(C=C3)C=O |
Origin of Product |
United States |
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